molecular formula C11H16FNO B1386043 1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine CAS No. 1019607-45-4

1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine

Cat. No.: B1386043
CAS No.: 1019607-45-4
M. Wt: 197.25 g/mol
InChI Key: MDSJTDNLUDWPPK-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine is an organic compound with a molecular formula of C11H16FNO It is characterized by the presence of a fluorine atom, an isopropoxy group, and an ethanamine moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-fluoro-2-nitrophenol and isopropyl bromide.

    Nucleophilic Substitution: The first step involves the nucleophilic substitution of the nitro group with the isopropoxy group using isopropyl bromide in the presence of a base such as potassium carbonate.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Alkylation: The final step involves the alkylation of the amine group with an appropriate alkylating agent to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

    Substitution: The fluorine atom and the isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst or sodium borohydride are commonly used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and other nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom and the isopropoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-[5-Fluoro-2-(propan-2-yloxy)phenyl]ethan-1-amine: This compound is unique due to the presence of both a fluorine atom and an isopropoxy group, which contribute to its distinct chemical and biological properties.

    1-[5-Fluoro-2-(methoxy)phenyl]ethan-1-amine: Similar structure but with a methoxy group instead of an isopropoxy group.

    1-[5-Fluoro-2-(ethoxy)phenyl]ethan-1-amine: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

The uniqueness of this compound lies in its specific functional groups, which confer unique chemical reactivity and biological activity. The combination of the fluorine atom and the isopropoxy group enhances its potential for various applications compared to similar compounds.

Properties

IUPAC Name

1-(5-fluoro-2-propan-2-yloxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO/c1-7(2)14-11-5-4-9(12)6-10(11)8(3)13/h4-8H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSJTDNLUDWPPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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